molecular formula C13H15N3O B5564271 N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide

N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B5564271
M. Wt: 229.28 g/mol
InChI Key: JGVMHFLSXRNLOY-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl group attached to the phenyl ring and a carboxamide group at the third position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves the reaction of 2-ethylphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole intermediate. This intermediate is then subjected to a reaction with methyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification techniques such as recrystallization or chromatography to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or pyrazole ring are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols).

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

    N-(2-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide: Similar structure but with a methyl group instead of an ethyl group on the phenyl ring.

    N-(2-ethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide: Similar structure but with an ethyl group instead of a methyl group on the pyrazole ring.

    N-(2-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide: Similar structure but with the carboxamide group at the fifth position of the pyrazole ring.

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the ethyl group on the phenyl ring and the carboxamide group at the third position of the pyrazole ring may confer distinct properties compared to other similar compounds.

Properties

IUPAC Name

N-(2-ethylphenyl)-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-3-10-6-4-5-7-11(10)14-13(17)12-8-9-16(2)15-12/h4-9H,3H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVMHFLSXRNLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=NN(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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